5-Methyl-2-nitrophenyl isocyanate
Overview
Description
5-Methyl-2-nitrophenyl isocyanate is an organic compound with the molecular formula C8H6N2O3. It is a derivative of phenyl isocyanate, characterized by the presence of a methyl group and a nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nitrophenyl isocyanate typically involves the reaction of 5-methyl-2-nitroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
5-Methyl-2-nitroaniline+Phosgene→5-Methyl-2-nitrophenyl isocyanate+Hydrogen chloride
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, with measures in place to handle the toxic and hazardous nature of phosgene. Advanced techniques such as continuous flow reactors may be employed to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitrophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form carbamates (urethanes).
Substitution: Reacts with primary and secondary amines to form substituted ureas.
Cycloaddition: Can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Alcohols: React with isocyanates in the presence of catalysts such as tertiary amines or metal salts (e.g., tin, iron, mercury).
Amines: React with isocyanates to form ureas, often under mild conditions without the need for catalysts.
Major Products Formed
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
5-Methyl-2-nitrophenyl isocyanate is used in various scientific research applications, including:
Proteomics Research: Utilized as a biochemical reagent for labeling and modifying proteins.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitrophenyl isocyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates and ureas, which are important intermediates in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrophenyl isocyanate: Another aryl isocyanate with similar reactivity but different substitution pattern on the benzene ring.
Phenyl isocyanate: The parent compound without the methyl and nitro substituents.
Uniqueness
5-Methyl-2-nitrophenyl isocyanate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This substitution pattern influences its reactivity and makes it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-isocyanato-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYLXAIOORHIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404780 | |
Record name | 5-Methyl-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152645-33-5 | |
Record name | 5-Methyl-2-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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